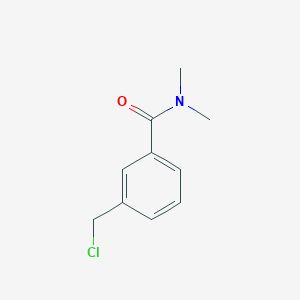

3-(chloromethyl)-N,N-dimethylbenzamide

Description

Significance within Substituted Benzamide (B126) Chemistry

Substituted benzamides are a well-established class of compounds with diverse applications, most notably in the pharmaceutical industry. They are known to exhibit a wide range of biological activities, acting as, for example, antipsychotics, antiemetics, and antidepressants. nih.govnih.gov The specific substitutions on the benzene (B151609) ring and the amide nitrogen play a crucial role in determining the pharmacological profile of these molecules. researchgate.net

The significance of 3-(chloromethyl)-N,N-dimethylbenzamide lies in its potential as a building block for the synthesis of more complex molecules. The chloromethyl group is a versatile functional handle that can participate in various nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. This reactivity enables the creation of libraries of novel substituted benzamide derivatives for biological screening.

Scope of Academic Investigation

While specific in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, the scope of its investigation can be inferred from research on analogous compounds. Key areas of academic interest would likely include:

Synthetic Methodology: Research would focus on optimizing the synthesis of this compound and exploring its reactivity. This includes investigating its use as a precursor for the synthesis of novel heterocyclic compounds and other complex organic molecules.

Medicinal Chemistry: A primary area of investigation would be the synthesis and evaluation of derivatives of this compound for their potential therapeutic applications. By modifying the chloromethyl group, researchers can explore how structural changes impact biological activity. For instance, its derivatives could be investigated as potential enzyme inhibitors or receptor ligands.

Structural and Spectroscopic Analysis: A thorough academic investigation would involve the detailed characterization of the compound and its derivatives using various spectroscopic techniques. Due to the lack of specific published data for this compound, the following tables represent the type of data that would be sought in such an investigation, with values for the closely related N,N-dimethylbenzamide provided for illustrative purposes.

Table 1: Spectroscopic Data for N,N-dimethylbenzamide

| Spectroscopic Technique | Observed Peaks/Signals |

| ¹³C NMR (ppm) | 171.5, 136.4, 129.4, 128.3, 127.0, 39.3, 35.3 chegg.com |

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 105, 77, 28, 149, 51 nih.gov |

| Infrared (IR) Spectroscopy | Data available from various sources nih.govnist.govchemicalbook.com |

Table 2: Physical and Chemical Properties of N,N-dimethylbenzamide

| Property | Value |

| Molecular Formula | C9H11NO nist.gov |

| Molecular Weight | 149.19 g/mol nih.gov |

| Melting Point | 43-45 °C |

| Boiling Point | 132-133 °C at 15 mmHg |

It is important to note that the addition of a chloromethyl group at the meta-position in this compound would be expected to alter these spectroscopic and physical properties. A comprehensive academic study would aim to precisely determine these values for the target compound.

Properties

IUPAC Name |

3-(chloromethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIVBMDMECTBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442910-26-1 | |

| Record name | 3-(chloromethyl)-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis involves the modification of the aromatic ring of N,N-dimethylbenzamide. The most prominent method for this transformation is electrophilic chloromethylation.

Chloromethylation is a widely used reaction for introducing a chloromethyl (-CH2Cl) group onto an aromatic ring. researchgate.net This group is a valuable synthetic handle, allowing for a variety of subsequent chemical transformations. The reaction typically involves an aromatic compound, formaldehyde (B43269) (or a precursor), and hydrogen chloride, often in the presence of a catalyst. dur.ac.ukwikipedia.org

The synthesis of 3-(chloromethyl)-N,N-dimethylbenzamide can be achieved via the electrophilic chloromethylation of N,N-dimethylbenzamide. This reaction, commonly known as the Blanc chloromethylation, involves treating the aromatic ring with formaldehyde and hydrogen chloride under acidic conditions with a Lewis acid catalyst. wikipedia.org

The N,N-dimethylamide group (-CON(CH₃)₂) is a meta-directing group in electrophilic aromatic substitution. This directing effect is crucial, as it selectively guides the incoming electrophile (the chloromethyl group) to the carbon-3 position of the benzene (B151609) ring, yielding the desired isomer. The reaction mechanism proceeds by the protonation of formaldehyde, which generates a highly electrophilic species. The π-electrons of the N,N-dimethylbenzamide aromatic ring then attack this electrophile. The resulting benzyl (B1604629) alcohol intermediate is subsequently converted to the final chloromethylated product under the reaction conditions. wikipedia.org

In practice, chloromethylation reactions often utilize paraformaldehyde as a stable, solid source of formaldehyde, along with gaseous hydrogen chloride. dur.ac.ukgoogle.com The reaction's efficiency is significantly enhanced by a Lewis acid catalyst. Zinc chloride (ZnCl₂) is one of the most common and effective catalysts for this transformation. researchgate.netwikipedia.org Other Lewis acids such as aluminum chloride and tin(IV) chloride have also been employed. dur.ac.uk The catalyst's role is to activate the formaldehyde, increasing its electrophilicity and facilitating the attack by the aromatic ring. wikipedia.org In some cases, particularly with deactivated aromatic compounds, stronger acidic conditions using sulfuric acid are employed. dur.ac.uk

| Catalyst / System | Reagents | Typical Conditions | Reference |

| Zinc Chloride (ZnCl₂) | Paraformaldehyde, Hydrogen Chloride | Acidic conditions | wikipedia.org |

| Sulfuric Acid | Paraformaldehyde, Sodium Chloride | 80°C in aqueous media | unive.it |

| Zinc Chloride / Acetic Acid / Sulfuric Acid / PEG-800 | Paraformaldehyde, Hydrogen Chloride | 50°C, Phase Transfer Catalysis | researchgate.net |

The formation of the benzamide (B126) functional group is a cornerstone of organic synthesis. nih.gov These methods can be adapted to produce this compound by starting with a benzoic acid derivative that already possesses the 3-(chloromethyl) group. A common and straightforward method involves the reaction of an acid chloride with an amine. youtube.com For instance, 3-(chloromethyl)benzoyl chloride can be reacted with dimethylamine (B145610), often in the presence of a base like sodium hydroxide (B78521) in what is known as the Schotten-Baumann reaction, to yield the final product. youtube.com

Another prevalent approach is the direct coupling of a carboxylic acid with an amine. This typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.gov For example, 3-(chloromethyl)benzoic acid can be coupled with dimethylamine using various modern coupling reagents to form the amide bond.

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Reference |

| Acylation | 3-(chloromethyl)benzoyl chloride | Dimethylamine | Base (e.g., NaOH, Triethylamine) | youtube.comhud.ac.uk |

| Amide Coupling | 3-(chloromethyl)benzoic acid | Dimethylamine | Coupling agents (e.g., carbodiimides) | nih.gov |

| In situ Phosphonium (B103445) Salt Generation | Carboxylic Acid | Amine | N-chlorophthalimide, Triphenylphosphine | researchgate.net |

Chloromethylation Reactions

Functionalization and Derivatization from Precursors

This strategy involves synthesizing a precursor molecule and then modifying it to introduce the required functional groups.

The synthesis of N-(chloromethyl) amides involves placing the chloromethyl group on the nitrogen atom of the amide, creating an R-CO-N(R')-CH₂Cl structure. While this produces a different class of isomers from the main subject of this article, the methodology is relevant to the broader topic of chloromethylated amides. A general procedure for preparing such compounds can involve the reaction of an amide with formaldehyde and a chlorinating agent like thionyl chloride or hydrogen chloride. A specific method has been developed for the preparation of N-(chloromethyl)nitramines, which are structurally related. This process involves a titanium tetrachloride (TiCl₄)-catalyzed chlorodeacetoxylation of readily available N-(acetoxymethyl)nitramine precursors using thionyl chloride (SOCl₂), yielding the N-(chloromethyl) compounds in excellent yields. rsc.org

Utilization in N-Acylmethylation Reactions

A thorough review of scientific literature did not yield specific examples or methodologies for the utilization of this compound in N-acylmethylation reactions. This specific application appears to be a highly specialized or less commonly documented transformation for this particular compound. Therefore, to maintain scientific accuracy and strict adherence to documented findings, this section is not detailed further.

Iron-Catalyzed C(sp²)-C(sp³) Cross-Coupling

The iron-catalyzed cross-coupling of benzylic halides, such as this compound, with organometallic reagents represents an economical and environmentally benign method for the formation of C(sp³)-C(sp²) bonds. These reactions, particularly with aryl Grignard reagents, are valuable for synthesizing diarylmethane structures, which are prevalent in pharmaceuticals and functional materials. oup.com

A significant challenge in this area is the competition between the desired cross-coupling reaction and the reductive homocoupling of the benzylic halide starting material. oup.com However, research has demonstrated that careful selection of the catalytic system, specifically the ligands coordinated to the iron center, can effectively control the reaction pathway and favor the formation of the cross-coupled product. oup.comoup.com

Reaction with Grignard Reagents

The reaction of benzylic chlorides with aryl Grignard reagents, catalyzed by iron salts, provides a direct route to unsymmetrical diarylmethanes. oup.com This transformation is a type of Kumada cross-coupling. The catalytic system often employs an iron(II) source, such as iron(II) chloride (FeCl₂), in combination with electronically tuned ligands. Studies have shown that electron-rich bisphosphine ligands, for example, can significantly promote the desired cross-coupling over the homocoupling side reaction. oup.comoup.com In a typical procedure, the Grignard reagent is added to a mixture of the benzylic chloride and the iron-ligand catalyst in an appropriate solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature, often starting at 0 °C. oup.com

The key to high selectivity is suppressing the homocoupling pathway, which is a known issue in iron-catalyzed reactions with benzylic halides. The use of specific ortho-phenylenebisphosphine ligands has been shown to effectively mediate this selectivity, leading to good to excellent yields of the diarylmethane product. oup.com

Chemoselectivity and Substrate Scope

The chemoselectivity of the iron-catalyzed cross-coupling between benzylic chlorides and aryl Grignard reagents is critically influenced by the electronic properties of the ancillary ligands. Electron-deficient ligands tend to promote the undesired reductive homocoupling, whereas electron-rich ligands favor the selective formation of the cross-coupling product. oup.comoup.com

The substrate scope of this reaction has been explored with respect to the Grignard reagent. The reaction proceeds efficiently with a variety of aryl Grignard reagents, including those with different electronic and steric properties. oup.com For instance, both electron-rich (e.g., 4-methoxyphenyl) and electron-deficient (e.g., 4-chlorophenyl) Grignard reagents can be used, although yields may vary. oup.com Sterically demanding reagents, such as 2-tolyl Grignard and mesityl Grignard, also participate effectively in the coupling, affording the products in good to excellent yields. oup.com This demonstrates the versatility of the iron-catalyzed system.

The following table summarizes the results from a study on the iron-catalyzed cross-coupling of benzyl chloride with various aryl Grignard reagents, which serves as a model for the reactivity of this compound. oup.com

| Benzyl Halide Partner | Aryl Grignard Reagent | Cross-Coupling Product | Yield (%) | Homocoupling Yield (%) |

| Benzyl chloride | Phenylmagnesium bromide | Diphenylmethane | 83 | 11 |

| Benzyl chloride | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxybenzyl)benzene | 71 | 18 |

| Benzyl chloride | 4-Chlorophenylmagnesium bromide | 1-(4-Chlorobenzyl)benzene | 62 | 36 |

| Benzyl chloride | 2-Tolylmagnesium bromide | 1-Benzyl-2-methylbenzene | 94 | 4 |

| Benzyl chloride | Mesitylmagnesium bromide | 2-Benzyl-1,3,5-trimethylbenzene | 82 | 16 |

Advanced Reaction Mechanisms and Mechanistic Investigations

C-H Activation and Functionalization

The amide functional group, particularly in N,N-disubstituted benzamides, serves as an effective directing group for the activation of otherwise inert C-H bonds. This has led to the development of novel synthetic methodologies, including rhodium-catalyzed and photochemical reactions.

Rhodium catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems through C-H activation. In this context, the amide group directs the catalyst to the ortho C-H bond of the benzene (B151609) ring, initiating a cascade that can lead to the formation of new rings.

A significant advancement in this area is the rhodium(III)-catalyzed intermolecular cyclization of benzamides with diazo compounds. rsc.org This process facilitates the construction of both C-C and C-O bonds in a single operation, providing a direct route to valuable heterocyclic structures like isocoumarins and α-pyrones. rsc.org The reaction typically proceeds under mild conditions without the need for strong oxidants. rsc.org

The proposed mechanism involves the amide group acting as an efficient directing group in the initial C-H activation step. This is followed by the formation of an intermolecular C-C bond and a subsequent intramolecular C-O bond. Notably, this methodology has also been extended to C-C/C-N bond formation to generate N-heterocycles such as isoindolinones and γ-lactams, showcasing the versatility of diazo compounds as coupling partners in these transformations. acs.org

Table 1: Overview of Rh(III)-Catalyzed Cyclization Products

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Major Product Type | Bonds Formed |

|---|---|---|---|---|

| Benzamide (B126) | Diazo Compound | [Cp*RhCl₂]₂, AgSbF₆ | Isocoumarin (B1212949) / α-Pyrone | C-C, C-O |

Mechanistic investigations using the kinetic isotope effect (KIE) have provided crucial insights into the C-H activation step. The KIE is determined by comparing the reaction rates of a substrate with that of its deuterated analogue (kH/kD). baranlab.orgpkusz.edu.cn A significant primary KIE (typically >2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. baranlab.orgpkusz.edu.cn

In the context of Rh(III)-catalyzed reactions of benzamides, studies have shown that the C-H activation step is often the turnover-limiting and is largely irreversible. nih.gov For instance, experiments involving running the reaction in the presence of a deuterated solvent like d₃-MeCN and observing the degree of deuterium (B1214612) incorporation at the ortho-positions of the benzamide can determine the reversibility of the C-H cleavage. nih.gov Low levels of deuterium incorporation over the reaction time scale suggest that once the C-H bond is broken, the reaction proceeds forward to products rather than reverting to the starting materials. nih.gov This irreversibility is a key mechanistic feature of these catalytic cycles. nih.gov

The electronic nature and position of substituents on the benzamide ring play a critical role in the efficiency and regioselectivity of the C-H activation process. nih.govmdpi.com

Electronic Effects: Both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated in these reactions. nih.gov Mechanistic experiments have suggested that the insertion of the diazo compound, a key step following C-H activation, tends to favor electron-deficient substrates. acs.org

Steric and Positional Effects: The position of the substituent dictates the regioselectivity of the C-H activation. For 3-substituted (meta) benzamides, C-H activation can potentially occur at either the C2 or C6 position. Often, the reaction proceeds with high regioselectivity, leading to a single major product. nih.gov For example, meta-methoxybenzoic acids predominantly yield 5-methoxyisocoumarins, a sterically less favored product. mdpi.com This outcome is attributed to weak, non-covalent C-H···O interactions between the methoxy (B1213986) group and the supporting ligand on the rhodium catalyst, which overrides simple steric hindrance. mdpi.com Ortho-substituted benzamides, however, may react more slowly due to increased steric hindrance near the reaction center. nih.gov

Beyond the activation of aromatic C(sp²)-H bonds, attention has also turned to the functionalization of aliphatic C(sp³)-H bonds, such as those on the N-alkyl groups of amides like N,N-dimethylbenzamide. figshare.comnih.govacs.org A notable metal-free approach utilizes visible light to achieve regioselective C(sp³)-H amination. figshare.comnih.govacs.org

This photochemical strategy employs N-haloimides, such as N-bromophthalimide, in the presence of a base like lithium tert-butoxide (LiOtBu), and is irradiated with visible light. figshare.comnih.govacs.org The reaction proceeds without photocatalysts or external initiators under mild conditions. nih.gov

The key to this reactivity is the formation of a halogen-bonded electron donor-acceptor (EDA) complex between the base (LiOtBu) and the N-haloimide. figshare.comnih.gov Quantum calculations have shown that the formation of this EDA complex is energetically favorable. nih.gov This complex can absorb visible light, initiating a single-electron transfer to yield a tert-butoxide radical and a radical anion. nih.govacs.org

The proposed mechanism proceeds as follows:

EDA Complex Formation: The N-haloimide and LiOtBu form a halogen-bonded adduct. nih.gov

Photoexcitation and Radical Generation: The adduct absorbs visible light, leading to a single-electron transfer that generates a tert-butoxide radical and a radical anion intermediate. nih.govacs.org

Hydrogen Abstraction: The highly reactive tBuO• radical selectively abstracts a hydrogen atom from the carbon adjacent to the amide nitrogen, generating a stable alkyl radical intermediate. nih.govacs.org

Radical Coupling: Simultaneously, the radical anion decomposes to generate a phthalimidyl radical, which then rapidly couples with the amide-derived alkyl radical to form the final aminated product. nih.govacs.org

Table 2: Key Components in Photochemical C(sp³)-H Amination

| Component | Role |

|---|---|

| N-Haloimide (e.g., N-bromophthalimide) | Amine source and part of the photo-active EDA complex. nih.gov |

| Base (e.g., Lithium tert-butoxide) | Forms EDA complex with N-haloimide; generates tBuO• radical upon photoexcitation. figshare.comnih.gov |

Photochemical C(sp3)-H Amination of Amides

Evidence for Carbon-Centered Radical Intermediates

The formation of carbon-centered radical intermediates is a key feature in the reactivity of N,N-dialkylbenzamides. Evidence for these intermediates is particularly pronounced in studies of microsomal oxidation, which mimics metabolic pathways. The reaction of N-(but-3-ynyl)-N-methylbenzamide, a structural analog, serves as a compelling chemical probe. During microsomal oxidation, this compound yields not only the expected dealkylation products but also N-benzoylpiperidone. researchgate.net The formation of the piperidone is consistent with the generation of a carbon-centered radical on the N-methyl group, which then undergoes a 6-endo-dig cyclization. researchgate.net

Further confirmation of radical intermediates comes from the microsomal oxidation of N,N-dimethylacrylamide, which results in the formation of 3-hydroxy-N-methyl-2-pyrrolidone via a 5-endo-trig cyclization. This transformation strongly implies the intermediacy of a carbon-centered radical during the dealkylation process. researchgate.net These studies on related structures provide a strong basis for the proposal that 3-(chloromethyl)-N,N-dimethylbenzamide would also form analogous carbon-centered radicals at the N-methyl position under similar oxidative conditions.

Proposed Halogen-Bonded Electron Donor-Acceptor Complexes

The presence of a chlorine atom on the benzylic methyl group of this compound introduces the possibility of forming halogen-bonded complexes. A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic region on another molecule. acs.org In compounds like benzyl (B1604629) chloride, the chlorine atom possesses a region of lower electron density along the axis of the C-Cl bond, which can interact attractively with electron donors. acs.orgrsc.org

It is proposed that this compound can act as a halogen bond donor, forming an electron donor-acceptor (EDA) complex with a suitable Lewis base (electron donor). beilstein-journals.orgresearchgate.net The electron donor could be a solvent molecule, a reagent such as an amine, or even the carbonyl oxygen of another benzamide molecule. These EDA complexes, which can be established through the halogen-bonding interaction, can be activated by thermal or photochemical means to initiate further reactions, such as the generation of radicals. beilstein-journals.orgresearchgate.net The formation of such a complex can weaken the C-Cl bond and influence the compound's reactivity in subsequent chemical transformations. researchgate.net

Metal-Free Cross-Dehydrogenative Coupling Mechanisms

Cross-dehydrogenative coupling (CDC) represents a powerful, atom-economical strategy for forming chemical bonds by directly coupling C-H or N-H bonds without prior functionalization. dntb.gov.ua While research specific to this compound is limited, mechanisms proposed for related benzamides in metal-free conditions offer insight.

For primary benzamides, an efficient intermolecular N-N cross-coupling with amines has been demonstrated using PhI(OAc)₂ (phenyliodine diacetate) as both a terminal oxidant and a cross-coupling mediator. researchgate.net A proposed mechanism for this type of reaction involves the initial oxidative addition of the benzamide to PhI(OAc)₂ to form an iodinium intermediate. Subsequently, an amine coordinates to this intermediate, which then undergoes reductive elimination to afford the N-N coupled hydrazide product. dntb.gov.uaresearchgate.net For a tertiary amide like this compound, a similar metal-free CDC reaction could be envisioned, potentially involving C-H activation on the aromatic ring or on a coupling partner, facilitated by a hypervalent iodine reagent or another suitable oxidant.

Oxidative Dealkylation Processes

Formation of Carbon-Centered Radical Intermediates

The oxidative dealkylation of N,N-dialkylbenzamides by cytochrome P-450 enzymes in liver microsomes is a well-studied metabolic process. nih.gov The prevailing mechanism involves the direct abstraction of a hydrogen atom from one of the N-alkyl groups, leading to the formation of a carbon-centered radical. nih.gov This radical intermediate is then rapidly hydroxylated in a process sometimes referred to as "oxygen rebound." nih.gov

The resulting N-(hydroxymethyl)-N-methylbenzamide intermediate is unstable and decomposes to yield the N-dealkylated product, N-methylbenzamide, and formaldehyde (B43269). nih.gov The intermediacy of a carbon-centered radical is supported by several lines of evidence. For instance, studies using an N-cyclopropylamide substrate showed no metabolism of the cyclopropyl (B3062369) ring. This outcome is consistent with the formation of a carbon-centered radical, whereas a mechanism involving a nitrogen radical cation intermediate would be expected to lead to ring opening. nih.gov

| Parameter | Value | Compound Context |

| Intramolecular Kinetic Isotope Effect | 6.0 ± 0.3 | Microsomal demethylation of N-trideuteriomethyl-N-methylbenzamide |

| Intermolecular Kinetic Isotope Effect (Vmax) | 0.9 ± 0.1 | Microsomal oxidation of N,N-dimethylbenzamide |

| Intermolecular Kinetic Isotope Effect (Vmax/Km) | 1.4 ± 0.1 | Microsomal oxidation of N,N-dimethylbenzamide |

This table presents kinetic isotope effect data for the microsomal demethylation of N,N-dimethylbenzamides, which supports the proposed radical-based mechanism.

Investigation into the Absence of Iminium Ion Intermediates

An alternative mechanism for N-dealkylation involves the formation of an aminium radical cation, which would then lose a proton to form a carbon-centered radical or be further oxidized to an iminium ion. However, for the microsomal oxidation of N,N-dimethylbenzamides, evidence for an iminium ion pathway is lacking. nih.gov

Experiments designed to trap potential N-acyliminium ion intermediates during the reaction have been unsuccessful. For example, in contrast to the oxidation of N,N-dimethylaniline, the microsomal dealkylation of N,N-dimethylbenzamide in the presence of sodium cyanide (NaCN) does not yield any N-cyanomethyl-N-methylbenzamide adduct. researchgate.net Similarly, reactions conducted in the presence of NaBD₄ show no deuterium incorporation into the starting material, which would be expected if a reversible iminium ion equilibrium were present. researchgate.net This collective evidence strongly suggests that, unlike some tertiary amines, the enzymatic oxidative dealkylation of N,N-dimethylbenzamides does not proceed through a discrete, trappable iminium ion intermediate. researchgate.netnih.gov It is important to note that under different conditions, such as electrochemical oxidation, N-acyliminium ions are proposed as key intermediates in the dealkylation of amides. mmu.ac.uk

Stereochemical Aspects of Dealkylation Reactions

The N,N-dimethylamino group of benzamides has two distinct methyl groups due to the restricted rotation around the amide C-N bond. These are often designated as the E-methyl (trans to the carbonyl oxygen) and Z-methyl (cis to the carbonyl oxygen) groups. Investigations into the stereochemical course of the dealkylation have revealed a modest preference. researchgate.net

Semi-empirical AM1 molecular orbital calculations indicate that the loss of a hydrogen atom via abstraction is thermodynamically more favorable from the E-methyl group than from the Z-methyl group by approximately 5 kJ/mol. researchgate.net This suggests a degree of stereoselectivity in the initial hydrogen abstraction step, favoring the formation of the carbon-centered radical at the more sterically accessible E-position. researchgate.net Studies on related chiral amides have also shown that the stereochemical preference of the microsomal N-dealkylation reaction is generally modest. researchgate.net

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule, which are directly related to its structure and bonding.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and structural features.

N,N-dimethylbenzamide:

The FTIR spectrum of N,N-dimethylbenzamide is well-characterized. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1630-1680 cm⁻¹. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group is also observable.

3-(chloromethyl)benzamide (B158107):

For 3-(chloromethyl)benzamide, the FTIR spectrum would be expected to show characteristic peaks for the primary amide group, including N-H stretching vibrations (typically two bands in the 3100-3500 cm⁻¹ region) and the C=O stretching (Amide I band) around 1650 cm⁻¹. The presence of the chloromethyl group would introduce a C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

A representative table of characteristic FTIR absorption bands for these related compounds is provided below.

| Vibrational Mode | N,N-dimethylbenzamide Wavenumber (cm⁻¹) | 3-(chloromethyl)benzamide (Expected) Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| N-H Stretch | - | 3100-3500 |

| C=O Stretch (Amide I) | ~1634 | ~1650 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch | Present | Present |

| C-Cl Stretch | - | 600-800 |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

N,N-dimethylbenzamide:

In the FT-Raman spectrum of N,N-dimethylbenzamide, the aromatic ring vibrations are typically strong. The symmetric stretching of the benzene (B151609) ring often gives a prominent band around 1000 cm⁻¹. The carbonyl stretching vibration is also observable, though its intensity can vary.

3-(chloromethyl)benzamide:

The FT-Raman spectrum of 3-(chloromethyl)benzamide would also be expected to be dominated by the aromatic ring vibrations. The C-Cl stretching vibration may also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H-NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

N,N-dimethylbenzamide:

The ¹H-NMR spectrum of N,N-dimethylbenzamide shows distinct signals for the aromatic protons and the N-methyl protons. Due to restricted rotation around the C-N amide bond, the two methyl groups can be magnetically non-equivalent, leading to two separate singlets. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.4 ppm).

3-(chloromethyl)benzamide:

For 3-(chloromethyl)benzamide, the ¹H-NMR spectrum would show signals for the aromatic protons, the amide protons, and the methylene (B1212753) protons of the chloromethyl group. The amide protons (NH₂) would likely appear as a broad singlet. The methylene protons (CH₂Cl) would give a singlet, typically in the range of 4.5-4.8 ppm. The aromatic protons would show a splitting pattern characteristic of a 1,3-disubstituted benzene ring.

| Protons | N,N-dimethylbenzamide Chemical Shift (ppm) | 3-(chloromethyl)benzamide (Expected) Chemical Shift (ppm) |

| Aromatic (Ar-H) | ~7.4 (m) | Multiplet in the aromatic region |

| N-Methyl (N-(CH₃)₂) | Two singlets (~2.9, ~3.1) | - |

| Amide (CONH₂) | - | Broad singlet |

| Methylene (CH₂Cl) | - | ~4.5-4.8 (s) |

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule.

N,N-dimethylbenzamide:

The ¹³C-NMR spectrum of N,N-dimethylbenzamide shows a signal for the carbonyl carbon around 171.5 ppm. chegg.com The aromatic carbons give rise to several signals in the 127-136 ppm range. chegg.com Similar to the ¹H-NMR, the two N-methyl carbons can be non-equivalent, appearing as two distinct signals around 35.3 and 39.3 ppm. chegg.com

3-(chloromethyl)benzamide:

In the ¹³C-NMR spectrum of 3-(chloromethyl)benzamide, one would expect to see a signal for the carbonyl carbon, signals for the aromatic carbons (with chemical shifts influenced by the two substituents), and a signal for the chloromethyl carbon, typically in the range of 45-50 ppm.

| Carbon | N,N-dimethylbenzamide Chemical Shift (ppm) | 3-(chloromethyl)benzamide (Expected) Chemical Shift (ppm) |

| Carbonyl (C=O) | ~171.5 | In the amide carbonyl region |

| Aromatic (Ar-C) | 127.0, 128.3, 129.4, 136.4 | Multiple signals in the aromatic region |

| N-Methyl (N-(CH₃)₂) | ~35.3, ~39.3 | - |

| Methylene (CH₂Cl) | - | ~45-50 |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

N,N-dimethylbenzamide:

The mass spectrum of N,N-dimethylbenzamide shows a molecular ion peak corresponding to its molecular weight. nih.govchemicalbook.com Common fragmentation patterns include the loss of the dimethylamino group and the formation of the benzoyl cation (m/z 105), which is often the base peak. nih.govnist.gov Another significant fragment corresponds to the phenyl cation (m/z 77). nih.govnist.gov

3-(chloromethyl)benzamide:

For 3-(chloromethyl)benzamide, the mass spectrum would be expected to show a molecular ion peak. Due to the presence of chlorine, there would be a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks. Fragmentation could involve the loss of a chlorine atom, the chloromethyl group, or the amide group.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For aromatic amides, a common fragmentation pathway involves the cleavage of the amide bond. nih.gov

While direct experimental EI-MS data for 3-(chloromethyl)-N,N-dimethylbenzamide is not widely published, its fragmentation pattern can be predicted based on the known behavior of similar structures, such as N,N-dimethylbenzamide, and general principles of mass spectrometry. nih.govnist.gov The molecular ion of this compound (C₁₀H₁₂ClNO) would be expected to appear as a doublet due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key fragmentation pathways would likely include:

Alpha-Cleavage: The most characteristic fragmentation for aromatic amides is the cleavage of the C-N bond adjacent to the carbonyl group, resulting in the formation of a stable acylium ion. nih.govresearchgate.net This would lead to the loss of a dimethylamino radical (•N(CH₃)₂) and the formation of the 3-(chloromethyl)benzoyl cation.

Benzylic Cleavage: Loss of the chlorine atom from the chloromethyl group is another probable fragmentation due to the relative stability of the resulting benzylic cation.

Loss of CO: The acylium ion can further fragment by losing a neutral carbon monoxide molecule.

The expected major fragments are detailed in the table below.

Table 1: Predicted EI-MS Fragmentation of this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Remarks |

|---|---|---|---|

| 197/199 | [M]⁺• (Molecular Ion) | [C₁₀H₁₂ClNO]⁺• | Isotopic pattern (3:1) confirms the presence of one chlorine atom. |

| 162 | [M-Cl]⁺ | [C₁₀H₁₂NO]⁺ | Result of benzylic cleavage and loss of a chlorine radical. |

| 153/155 | [M-N(CH₃)₂]⁺ | [C₈H₆ClO]⁺ | Formation of the 3-(chloromethyl)benzoyl acylium ion via alpha-cleavage. Expected to be a prominent peak. |

| 125 | [C₈H₆ClO - CO]⁺ | [C₇H₆Cl]⁺ | Subsequent loss of CO from the acylium ion. |

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a soft ionization technique particularly useful for determining the accurate mass of non-volatile or thermally labile compounds. Unlike EI-MS, HRFAB-MS typically generates an abundant protonated molecular ion, [M+H]⁺, with minimal fragmentation.

The primary utility of this technique is its high resolving power, which allows for the determination of the elemental composition of an ion from its exact mass-to-charge ratio. For this compound, HRFAB-MS would be employed to confirm its molecular formula by measuring the exact mass of the [M+H]⁺ ion. This high-precision measurement helps to distinguish the compound from other potential isobaric species (compounds with the same nominal mass but different elemental formulas).

Table 2: Theoretical HRFAB-MS Data for the [M+H]⁺ Ion of this compound

| Ion | Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₃ClNO⁺ | ³⁵Cl | 198.0731 |

An experimental measurement matching these theoretical values to within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a broader category that includes techniques like HRFAB-MS but is more commonly associated with modern ionization sources such as Electrospray Ionization (ESI). ESI-HRMS is a powerful tool for the accurate mass determination of a wide range of compounds. researchgate.net

Similar to HRFAB-MS, the main purpose of applying HR-MS to the analysis of this compound is to obtain a high-accuracy mass measurement of the molecular ion (e.g., [M+H]⁺ in ESI) to confirm its elemental formula. The precision of modern HR-MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for mass determination with errors typically below 5 ppm. This level of accuracy is definitive for elemental composition assignment in the analysis of synthetic products and intermediates.

Table 3: Example of HR-MS Data Interpretation

| Molecular Formula | Theoretical Mass (Da) of [M+H]⁺ | Measured Mass (Da) | Mass Difference (ppm) |

|---|

A result like the one shown in Table 3 would unequivocally confirm the elemental formula of the detected ion as C₁₀H₁₃ClNO⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Intermediate Trapping

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is exceptionally well-suited for monitoring the progress of chemical reactions and identifying intermediates, by-products, and the final product in a reaction mixture, provided the components are sufficiently volatile and thermally stable. researchgate.net

In the synthesis of this compound, GC-MS can be used to track the consumption of reactants and the formation of the product over time. Aliquots are taken from the reaction vessel at various intervals, and the relative concentrations of the components are determined by analyzing their peak areas in the resulting chromatograms. The mass spectrometer provides confirmation of the identity of each peak based on its mass spectrum and fragmentation pattern.

This method is also invaluable for trapping and identifying transient intermediates or unexpected side products, such as isomers (e.g., 2- or 4-(chloromethyl)-N,N-dimethylbenzamide) or products of multiple chloromethylations.

Table 4: Hypothetical GC-MS Data for Monitoring a Synthesis Reaction

| Reaction Time (hours) | Retention Time of Reactant (min) | Relative Peak Area of Reactant (%) | Retention Time of Product (min) | Relative Peak Area of Product (%) |

|---|---|---|---|---|

| 0 | 10.5 | 100 | - | 0 |

| 1 | 10.5 | 65 | 14.2 | 35 |

| 2 | 10.5 | 30 | 14.2 | 70 |

The data in Table 4 illustrates how GC-MS can provide quantitative insights into reaction kinetics, helping to optimize reaction conditions such as temperature, time, and catalyst loading.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic structure of many-body systems. DFT methods, such as the popular B3LYP hybrid functional, are instrumental in predicting a range of molecular properties for compounds like 3-(chloromethyl)-N,N-dimethylbenzamide. cyberleninka.ruresearchgate.netnih.gov

Theoretical vibrational analysis is a critical tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT, typically at the B3LYP level with a basis set like 6-311++G(d,p), the harmonic vibrational frequencies of this compound can be calculated. cyberleninka.runih.gov These calculations help in assigning specific vibrational modes (stretching, bending, wagging) to the absorption bands observed in experimental FT-IR and FT-Raman spectra.

Due to the approximations inherent in the harmonic model, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com A detailed comparison allows for a definitive assignment of the compound's spectral features.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3065 | 3068 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2930 | 2933 | CH₂ and CH₃ stretching |

| ν(C=O) | 1635 | 1638 | Amide C=O stretching |

| ν(C=C) | 1580 | 1582 | Aromatic C=C stretching |

| δ(C-H) | 1450 | 1452 | C-H in-plane bending |

| ν(C-N) | 1395 | 1398 | Amide C-N stretching |

| ν(C-Cl) | 750 | 753 | C-Cl stretching |

Before calculating other properties, the molecular geometry of this compound must be optimized to find its most stable conformation (the lowest energy state on the potential energy surface). This is achieved using DFT methods, which systematically adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. cyberleninka.ru The resulting optimized structure provides a realistic 3D model of the molecule in the gas phase and serves as the foundation for all subsequent calculations.

Table 2: Selected Optimized Structural Parameters (Illustrative)

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.245 |

| Bond Length (Å) | C(carbonyl)-N | 1.370 |

| Bond Length (Å) | C(ring)-CH₂Cl | 1.510 |

| Bond Length (Å) | C-Cl | 1.805 |

| Bond Angle (°) | O=C-N | 121.5 |

| Bond Angle (°) | C(ring)-C-H (of CH₂Cl) | 110.2 |

| Dihedral Angle (°) | O=C-C(ring)-C(ring) | 25.8 |

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orglibretexts.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. bhu.ac.inrsc.org A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. bhu.ac.in

Molecular Electrostatic Potential (MEP) : An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. bhu.ac.inymerdigital.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen atom and a positive potential around the hydrogen atoms of the chloromethyl group.

Fukui Function : The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. faccts.dewikipedia.org It helps to pinpoint the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). ymerdigital.comfaccts.de By calculating condensed Fukui functions for each atom, one can rank the reactivity of different sites within the molecule. wikipedia.org

Mulliken Population Analysis : Mulliken analysis provides a method for estimating the partial atomic charges on each atom in a molecule. numberanalytics.comwikipedia.orguni-muenchen.de This charge distribution is calculated by partitioning the total electron density among the atoms. numberanalytics.com The analysis reveals the electronic environment of each atom, which is fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions. cam.ac.uk However, it is known that Mulliken charges are highly sensitive to the choice of basis set. wikipedia.orguni-muenchen.de

Table 3: Illustrative Electronic Properties

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.comresearchgate.net This method calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions, typically from the ground state to various excited states. mdpi.com For this compound, TD-DFT calculations can predict the λmax values for π→π* and n→π* transitions, which can then be compared with experimental UV-Vis spectra recorded in different solvents. nih.gov

Table 4: Illustrative Theoretical UV-Vis Spectral Data

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.152 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 240 | 0.310 | HOMO-1 → LUMO (π→π) |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (δ). nih.govgaussian.com By computing the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, theoretical chemical shifts can be determined by referencing them to a standard compound like Tetramethylsilane (TMS). Comparing the GIAO-calculated shifts with experimental NMR data is a powerful method for verifying chemical structure and assigning spectral peaks. nih.govresearchgate.net

Table 5: Illustrative Comparison of Calculated (GIAO) and Experimental NMR Chemical Shifts (ppm)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹³C (C=O) | 170.5 | 170.1 |

| ¹³C (Aromatic) | 125-138 | 124-137 |

| ¹³C (CH₂Cl) | 45.8 | 46.2 |

| ¹³C (N-CH₃) | 38.5 | 39.0 |

| ¹H (Aromatic) | 7.3-7.5 | 7.2-7.4 |

| ¹H (CH₂Cl) | 4.65 | 4.61 |

| ¹H (N-CH₃) | 3.05 | 3.01 |

Semi-Empirical Molecular Orbital Calculations (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio and DFT calculations. uomustansiriyah.edu.iquni-muenchen.de These methods are based on the Hartree-Fock formalism but simplify the calculations by neglecting certain complex integrals and introducing parameters derived from experimental data. uni-muenchen.denumberanalytics.com

AM1, developed by Michael Dewar's group, improves upon earlier methods like MNDO, particularly in its ability to model hydrogen bonds. researchgate.netwikipedia.org It is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. numberanalytics.comwikipedia.org For a molecule like this compound, AM1 can be used for rapid geometry optimization and calculation of electronic properties like heat of formation and dipole moment. While not as precise as DFT, its computational efficiency makes it suitable for initial conformational searches of large molecules or for qualitative assessments of molecular properties. researchgate.net

Synthetic Applications and Chemical Transformations

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

3-(chloromethyl)-N,N-dimethylbenzamide is a valuable synthetic intermediate due to its bifunctional nature. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution, while the N,N-dimethylamide group can act as a directing group in metal-catalyzed C-H activation reactions. This dual reactivity makes it a key component in the construction of more complex molecular architectures.

A notable application of this compound is as a reactant in the preparation of (pyrrolidinylmethyl)pyrrolidine derivatives, which have been investigated as histamine (B1213489) H3 receptor antagonists. In this synthesis, the benzylic chloride is displaced by a nucleophilic amine, demonstrating the compound's utility in introducing the N,N-dimethylbenzamide moiety into larger structures.

Synthesis of Diverse Heterocyclic Systems

The N,N-dimethylamide functional group is particularly effective as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the synthesis of various heterocyclic compounds.

Isocoumarins and α-Pyrones from Benzamides via C-C/C-O Bond Formation

A significant application of benzamide (B126) derivatives, including N,N-dimethylbenzamide, is in the synthesis of isocoumarins and α-pyrones, which are important structural motifs in many biologically active compounds. researchgate.netquora.com Rhodium(III)-catalyzed C-H activation has emerged as a powerful method for this transformation. researchgate.net

In this process, the amide group directs the rhodium catalyst to activate an ortho C-H bond of the benzene (B151609) ring. This is followed by an intermolecular cyclization with a diazo compound, leading to the formation of new C-C and C-O bonds. researchgate.netquora.com This reaction provides a direct and efficient route to 3,4-disubstituted isocoumarins under relatively mild conditions, avoiding the need for harsh oxidants or high temperatures often required in other methods. researchgate.netquora.com The reaction proceeds through the formation of a five-membered rhodacycle intermediate, followed by carbene insertion and subsequent lactonization to yield the final isocoumarin (B1212949) product. elsevierpure.com

Reaction Scheme for Isocoumarin Synthesis:

Starting Materials: N,N-dimethylbenzamide derivative, diazo compound

Catalyst System: [Cp*RhCl₂]₂, AgSbF₆

Key Steps: Ortho C-H activation directed by the amide group, cyclization with the diazo compound, C-C/C-O bond formation. quora.com

Oxazoles via Tandem Cycloisomerization/Hydroxyalkylation of N-Propargylamides

While not a direct reaction of this compound itself, the corresponding N-propargylamide, which can be synthesized from its carboxylic acid precursor, is a key substrate for creating oxazole (B20620) rings. Oxazoles are a class of heterocyclic compounds found in numerous pharmacologically active molecules.

An efficient method for synthesizing substituted oxazoles is the tandem cycloisomerization/alkylation of N-propargylamides. This reaction can be catalyzed by various Lewis acids, such as zinc triflate (Zn(OTf)₂), or Brønsted acids. The process involves an initial activation of the alkyne by the catalyst, followed by a 5-exo-dig cyclization where the amide oxygen attacks the activated alkyne, forming the oxazole ring. This intermediate can then be trapped by an electrophile in a subsequent alkylation or hydroxyalkylation step.

For example, a Zn(OTf)₂-catalyzed tandem reaction between an N-propargylarylamide and an allylic alcohol or trifluoropyruvate produces highly functionalized oxazole derivatives. The zinc catalyst serves as both a π-acid to activate the alkyne and a σ-acid for the subsequent alkylation step.

Substrate Scope and Functional Group Tolerance in Oxazole Synthesis

The synthesis of oxazoles via the cycloisomerization of N-propargylamides exhibits broad substrate scope and tolerance for a variety of functional groups. This versatility makes it a highly valuable synthetic tool.

Research has shown that the reaction is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring of the benzamide. Functional groups such as halogens (bromo), esters, and ethers (methoxy) are well-tolerated. The methodology works effectively for both aromatic and aliphatic amides, highlighting its broad applicability.

Below is a table summarizing the scope of N-propargylamides used in a typical Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation reaction.

| Substrate (N-Propargylamide) | Substituent on Benzamide Ring | Yield (%) |

|---|---|---|

| N-propargylbenzamide | H | 85 |

| 4-Methyl-N-propargylbenzamide | 4-Me | 88 |

| 4-Methoxy-N-propargylbenzamide | 4-MeO | 92 |

| 4-Chloro-N-propargylbenzamide | 4-Cl | 78 |

| 4-Bromo-N-propargylbenzamide | 4-Br | 80 |

| 3-Methyl-N-propargylbenzamide | 3-Me | 83 |

| 2-Methyl-N-propargylbenzamide | 2-Me | 75 |

Acylcycloproparenes from N,N-Dimethylbenzamide Derivatives

The synthesis of acylcycloproparenes directly from N,N-dimethylbenzamide derivatives is not a widely documented transformation in the reviewed chemical literature. While palladium-catalyzed methods exist for the arylation of cyclopropenes and the synthesis of cyclopropane (B1198618) rings, a specific pathway starting from a benzamide to form an acylcycloproparene is not prominently described. elsevierpure.comnih.gov

Preparation of Aminomethyl Amides and Related Derivatives

The chloromethyl group in this compound is a key functional handle for synthesizing aminomethyl amide derivatives. The benzylic carbon is highly susceptible to nucleophilic attack, allowing for the straightforward displacement of the chloride ion by a wide range of primary and secondary amines.

This Sₙ2 reaction is a fundamental and efficient method for C-N bond formation. By selecting different amine nucleophiles, a diverse library of N-substituted aminomethyl benzamides can be generated. This strategy is exemplified by the synthesis of precursors for histamine H3 receptor antagonists, where secondary amines like pyrrolidine (B122466) are used to displace the chloride, yielding a tertiary amine product.

General Reaction for Aminomethyl Amide Synthesis:

Electrophile: this compound

Nucleophile: Primary or secondary amine (e.g., pyrrolidine, piperidine, morpholine)

Product: 3-((dialkylamino)methyl)-N,N-dimethylbenzamide or 3-((alkylamino)methyl)-N,N-dimethylbenzamide

This reaction provides a reliable and modular approach to synthesizing complex amide derivatives that are of interest in medicinal chemistry and materials science.

Utility in Carbon-Alkylation Reactions

The chloromethyl group in this compound serves as an effective electrophile, making the compound a useful reagent for the C-alkylation of nucleophiles, particularly carbanions derived from active methylene (B1212753) compounds. This reactivity is analogous to that of benzyl (B1604629) chloride and its derivatives, which are widely used as benzylating agents in organic synthesis.

The general mechanism for the C-alkylation of an active methylene compound involves the deprotonation of the acidic C-H bond by a suitable base to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in this compound via an SN2 reaction. The result is the formation of a new carbon-carbon bond and the displacement of the chloride ion.

A variety of active methylene compounds can be alkylated using this methodology. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as O-alkylation or dialkylation. Common bases used for this transformation include sodium ethoxide, potassium carbonate, and sodium hydride. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 displacement.

The table below illustrates the potential scope of this reaction with various active methylene compounds.

| Active Methylene Compound | Product of Alkylation with this compound |

| Diethyl malonate | Diethyl 2-(3-(N,N-dimethylcarbamoyl)benzyl)malonate |

| Ethyl acetoacetate | Ethyl 2-(3-(N,N-dimethylcarbamoyl)benzyl)acetoacetate |

| Malononitrile | 2-(3-(N,N-dimethylcarbamoyl)benzyl)malononitrile |

| Acetylacetone | 3-(3-(N,N-dimethylcarbamoyl)benzyl)pentane-2,4-dione |

| Cyanoacetamide | 2-cyano-3-(3-(N,N-dimethylcarbamoyl)phenyl)propanamide |

This utility in C-alkylation reactions makes this compound a valuable building block for the synthesis of more complex molecules containing the 3-(N,N-dimethylcarbamoyl)benzyl moiety.

Development of Novel Acylating Reagents

While this compound is not itself an acylating reagent, its structure presents opportunities for its conversion into novel reagents for acylation. The development of new acylating reagents is an active area of research, aimed at improving reaction efficiency, selectivity, and ease of purification.

One potential strategy for transforming this compound into an acylating reagent involves the conversion of the chloromethyl group into a functional moiety that can activate the amide carbonyl for nucleophilic attack. A hypothetical two-step synthetic pathway could achieve this transformation:

Conversion to a Phosphonium (B103445) Salt: The chloromethyl group can readily react with a phosphine, such as triphenylphosphine, to form a stable phosphonium salt. This reaction is a standard method for the preparation of Wittig reagents.

Intramolecular Acyl Transfer: The resulting phosphonium salt could then be investigated for its potential as a precursor to an acylating agent. For instance, under specific conditions, it might be possible to induce an intramolecular rearrangement or reaction that activates the N,N-dimethylamide group, making it susceptible to displacement by a nucleophile (e.g., an amine or alcohol), thereby achieving acylation.

The development of such a reagent could offer advantages in specific synthetic contexts, such as in the synthesis of complex molecules where selective acylation is required. The N,N-dimethylcarbamoyl moiety could also influence the solubility and reactivity of the resulting acylating reagent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(chloromethyl)-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via the Schotten-Baumann reaction, where an acyl chloride (e.g., benzoyl chloride derivative) reacts with a primary amine under mild conditions. For example, coupling 3-(chloromethyl)benzoyl chloride with dimethylamine in dichloromethane, followed by triethylamine catalysis, achieves yields >75% after purification via column chromatography .

- Key Variables : Solvent polarity (dichloromethane vs. THF), stoichiometry of amine, and reaction time (monitored by TLC). Excess triethylamine (1.2–1.5 eq.) minimizes side reactions .

Q. How can the structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; torsion angles for N,N-dimethyl groups) .

- NMR : Distinct signals for chloromethyl protons (δ ~4.5 ppm, singlet) and N-methyl groups (δ ~3.0 ppm, singlet) .

- HRMS : Molecular ion peak at m/z 211.0634 (calculated for C₁₀H₁₂ClNO) .

Q. What are the key reactivity patterns of the chloromethyl group in this compound?

- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., sodium azide, thiourea) to form derivatives like azidomethyl or thioether analogs. Reaction efficiency depends on solvent (DMF > acetone) and temperature (60–80°C) .

- Electronic Effects : The electron-withdrawing benzamide moiety polarizes the C-Cl bond, enhancing reactivity toward soft nucleophiles .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethyl group influence the compound’s conformational stability?

- Computational Analysis : DFT studies (B3LYP/6-311+G(d,p)) show that N,N-dimethylation reduces rotational freedom around the amide bond (ΔG‡ ~12 kcal/mol for rotation), stabilizing a planar conformation. This impacts binding affinity in receptor studies .

- Experimental Validation : Variable-temperature NMR (VT-NMR) reveals restricted rotation of the dimethylamino group below −40°C .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 10 µM for enzyme inhibition) may arise from assay conditions (pH, ionic strength) or impurities. Mitigation includes:

- HPLC-Purity : Ensure >98% purity (C18 column, acetonitrile/water gradient) .

- Dose-Response Curves : Use standardized protocols (e.g., 10-point dilution series, triplicate measurements) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in enzymes (e.g., kinases). The chloromethyl group forms halogen bonds with backbone carbonyls (ΔG ~−8.2 kcal/mol) .

- MD Simulations : 100-ns simulations in explicit solvent reveal stable ligand-protein complexes, with RMSD <2.0 Å after equilibration .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during amide coupling. Enantiomeric excess (ee) >90% is achievable via HPLC with a chiral stationary phase (e.g., Chiralpak IA) .

- Asymmetric Catalysis : Palladium-catalyzed C-H functionalization with chiral ligands (e.g., Josiphos) yields enantioselective products (up to 85% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.